molecular formula C11H15NO3 B13054335 (R)-6,7-Dimethoxychroman-4-amine

(R)-6,7-Dimethoxychroman-4-amine

Cat. No.: B13054335
M. Wt: 209.24 g/mol
InChI Key: RBBQKLBCVUJGET-MRVPVSSYSA-N
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Description

®-6,7-Dimethoxychroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure includes a chroman ring system with two methoxy groups at positions 6 and 7 and an amine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dimethoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative, such as 6,7-dimethoxychroman.

    Amination: The chroman derivative undergoes a nucleophilic substitution reaction where an amine group is introduced at the 4-position. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.

    Chiral Resolution: The resulting mixture of enantiomers is subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

Industrial production of ®-6,7-Dimethoxychroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce intermediates.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing crystallization, distillation, or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dimethoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-6,7-Dimethoxychroman-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective activities.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its interaction with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials or as a building block in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-6,7-Dimethoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various biological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxychroman: Lacks the amine group at the 4-position.

    4-Amino-6,7-dimethoxychroman: Similar structure but may differ in stereochemistry.

    Chroman-4-amine: Lacks the methoxy groups at positions 6 and 7.

Uniqueness

®-6,7-Dimethoxychroman-4-amine is unique due to its specific stereochemistry and the presence of both methoxy and amine groups, which contribute to its distinct biological and chemical properties. This combination of functional groups and chirality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4R)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m1/s1

InChI Key

RBBQKLBCVUJGET-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)OC

Origin of Product

United States

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